molecular formula C7H4BrN3O B2632282 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one CAS No. 1909347-85-8

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B2632282
CAS No.: 1909347-85-8
M. Wt: 226.033
InChI Key: ZMLAKQMLQBXHAL-UHFFFAOYSA-N
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Description

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and a fused pyridine-pyrimidine ring system. It has a molecular formula of C7H4BrN3O and a molecular weight of 226.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization with formamide. The reaction conditions often require heating and the use of a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3H,4H-pyrido[3,2-d]pyrimidin-4-one
  • 6-Fluoro-3H,4H-pyrido[3,2-d]pyrimidin-4-one
  • 6-Iodo-3H,4H-pyrido[3,2-d]pyrimidin-4-one

Uniqueness

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .

Properties

IUPAC Name

6-bromo-3H-pyrido[3,2-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAKQMLQBXHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-85-8
Record name 6-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one
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